

# Zamzetoclax: A Technical Overview of a Potent and Selective MCL-1 Inhibitor

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## Compound of Interest

Compound Name: Zamzetoclax

Cat. No.: B12369900

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## Introduction

**Zamzetoclax** (also known as GS-9716) is a potent, selective, and orally bioavailable small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that are crucial regulators of the intrinsic pathway of apoptosis.[3] Overexpression of MCL-1 is a common feature in various cancers and is associated with tumor progression and resistance to therapy, making it an attractive target for cancer treatment.[3][4] **Zamzetoclax** was under development by Gilead Sciences for the treatment of solid malignancies, both as a monotherapy and in combination with other anticancer agents, before its discontinuation.[5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available preclinical data for **Zamzetoclax**.

## Chemical Structure and Properties

**Zamzetoclax** is a complex macrocyclic molecule. Its chemical and physical properties are summarized in the tables below.

## Chemical Identification

Identifier	Value
IUPAC Name	N-[(3'R,4S,6'R,7'S,8'E,11'S)-7-chloro-7'-methoxy-11'-methyl-13',15'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13 $\lambda$ <sup>6</sup> -thia-1,14-diazatetracyclo[14.7.2.0 <sup>3,6</sup> .0 <sup>19,24</sup> ]pentacos-8,13,16(25),17,19(24)-pentaene]-13'-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Molecular Formula	C <sub>38</sub> H <sub>46</sub> ClN <sub>5</sub> O <sub>6</sub> S
CAS Number	2388470-64-0
Canonical SMILES	<chem>C[C@H]1C/C=C/--INVALID-LINK--Cl)COC6=C3C=C(C=C6)C(=O)N=S(=O)(C1)NC(=O)C7=CN(N=C7OC)C)OC</chem>
InChI	InChI=1S/C38H46ClN5O6S/c1-24-7-5-9-33(48-3)29-13-10-27(29)19-44-22-38(16-6-8-25-17-28(39)12-14-31(25)38)23-50-34-15-11-26(18-32(34)44)35(45)41-51(47,21-24)42-36(46)30-20-43(2)40-37(30)49-4/h5,9,11-12,14-15,17-18,20,24,27,29,33H,6-8,10,13,16,19,21-23H2,1-4H3,(H,41,42,45,46,47)/b9-5+/t24-,27-,29+,33-,38-,51?/m0/s1
InChIKey	GRGIAFGOQJYTKU-YSCNSAAASA-N

## Physicochemical Properties (Computed)

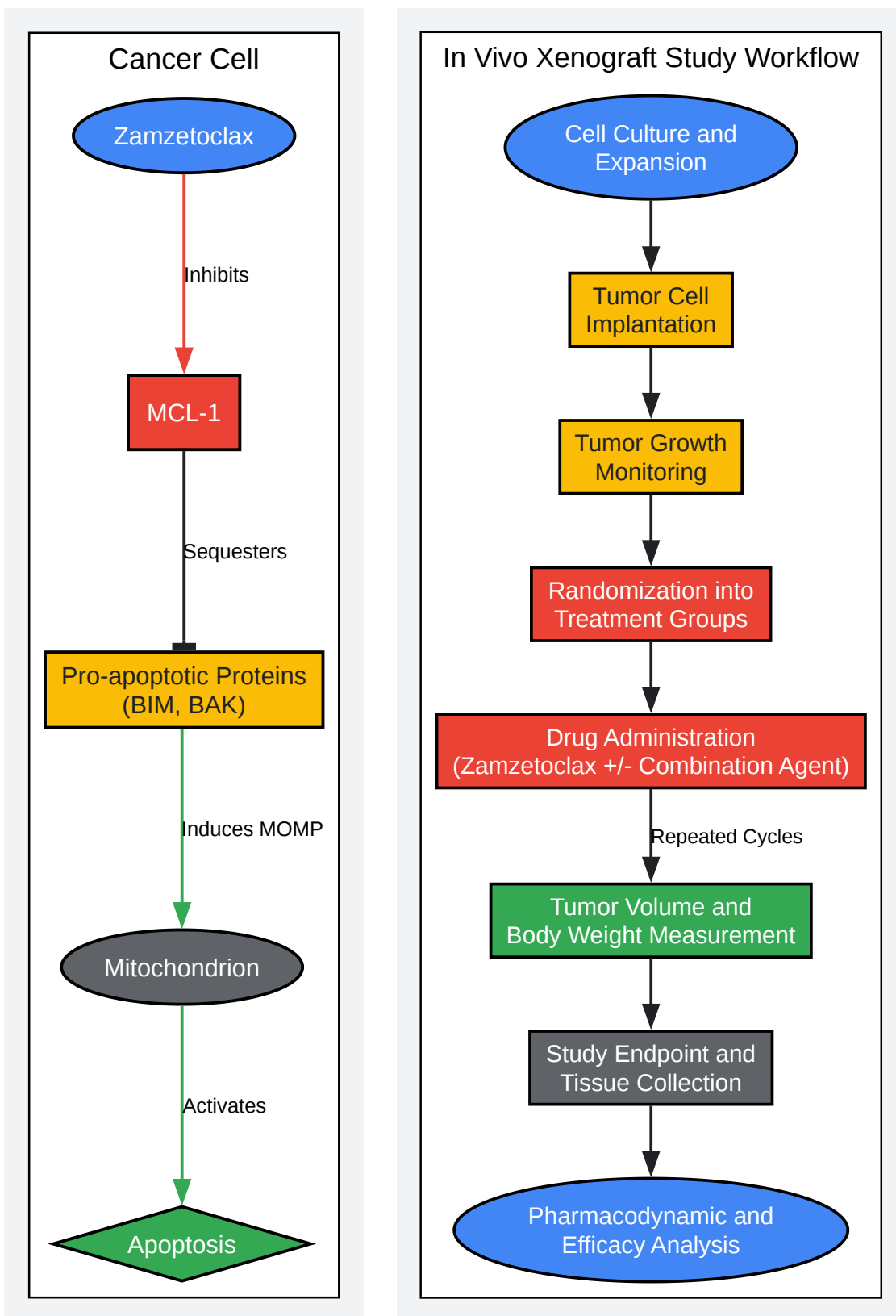
Property	Value
Molecular Weight	736.3 g/mol
XLogP3	7.2
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	11
Rotatable Bond Count	6
Exact Mass	735.2857331 Da
Monoisotopic Mass	735.2857331 Da
Topological Polar Surface Area	133 Å <sup>2</sup>
Heavy Atom Count	51
Complexity	1430

Note: The physicochemical properties listed above are computed and may differ from experimental values.

## Mechanism of Action and Signaling Pathway

**Zamzetoclax** functions as a BH3 mimetic, specifically targeting the anti-apoptotic protein MCL-1.[1] In healthy cells, a delicate balance between pro-apoptotic (e.g., BAK, BAX) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) proteins of the BCL-2 family governs the intrinsic pathway of apoptosis. In many cancer cells, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like MCL-1. These proteins sequester pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.

**Zamzetoclax** binds with high affinity to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins like BIM and BAK.[1] This liberation of pro-apoptotic factors allows them to oligomerize at the mitochondrial membrane, leading to MOMP, the release of cytochrome c, activation of caspases, and ultimately, apoptosis.[1]



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